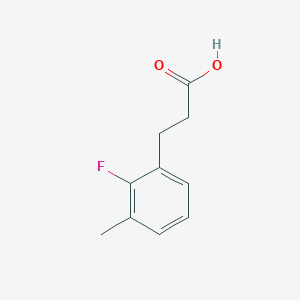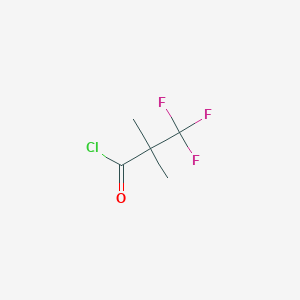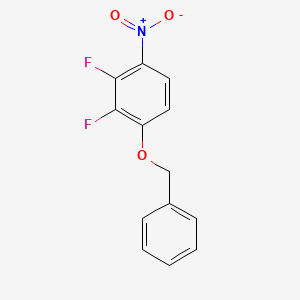
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Vue d'ensemble
Description
“1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” consists of a piperidine ring attached to a 2-fluoro-5-methylphenyl group . The presence of the fluorine atom and the methyl group on the phenyl ring may influence the compound’s reactivity and properties.Chemical Reactions Analysis
Piperidine derivatives, including “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine”, can participate in a variety of chemical reactions. For instance, they can be involved in metal-catalyzed reactions for the synthesis of antidepressant molecules .Applications De Recherche Scientifique
Drug Synthesis and Development
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs. This compound can serve as a precursor in the synthesis of molecules with potential antiviral, antibacterial, and anti-inflammatory activities .
Neurological Research
Piperidine derivatives are known to interact with neural receptors and can influence neurotransmitter release. Therefore, this compound may be used in the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia by modulating neurotransmitter systems .
Cancer Therapeutics
The structural motif of piperidine is present in many chemotherapeutic agents. Research into “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” could lead to the development of novel anticancer drugs that target specific pathways involved in tumor growth and metastasis .
Agricultural Chemistry
In the field of agrochemistry, piperidine derivatives can be utilized to create new pesticides and herbicides. The structural adaptability of “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” allows for the development of compounds that are selective for certain pests or weeds, reducing the environmental impact of agricultural chemicals .
Material Science
Piperidine compounds can also play a role in material science, particularly in the synthesis of organic semiconductors and conductive polymers. These materials are crucial for the development of flexible electronics and advanced photovoltaic cells .
Analytical Chemistry
As a standard reference compound, “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” can be used in analytical methods to identify or quantify related substances in complex mixtures through techniques like chromatography or mass spectrometry .
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYAKLAVSLUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)

![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)







